molecular formula Cl6IrK2-4 B103190 Hexachloroïridate(IV) de potassium CAS No. 16920-56-2

Hexachloroïridate(IV) de potassium

Numéro de catalogue: B103190
Numéro CAS: 16920-56-2
Poids moléculaire: 483.1 g/mol
Clé InChI: WEKZJZDULNNSCD-UHFFFAOYSA-H
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Potassium hexachloroiridate(IV), also known as iridium potassium chloride, is a chemical compound with the formula K₂IrCl₆. It is a coordination complex of iridium in the +4 oxidation state, and it appears as a dark brown or black crystalline solid. This compound is known for its stability and is used in various chemical and industrial applications.

Méthodes De Préparation

Potassium hexachloroiridate(IV) can be synthesized through several methods. One common method involves the reaction of iridium(IV) chloride with potassium chloride in an aqueous solution. The reaction is typically carried out under acidic conditions to ensure the complete dissolution of iridium chloride. The resulting solution is then evaporated to obtain the crystalline product.

Industrial production of potassium hexachloroiridate(IV) often involves the reduction of aqueous solutions of iridium(IV) chloride with reducing agents such as sodium tetrahydridoborate. This process is conducted under controlled temperatures ranging from 130 to 180°C, resulting in the formation of fine metallic iridium powder .

Analyse Des Réactions Chimiques

Potassium hexachloroiridate(IV) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents used in these reactions include sodium tetrahydridoborate for reduction and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mécanisme D'action

The mechanism of action of potassium hexachloroiridate(IV) involves its ability to act as an oxidizing agent. It can oxidize various substrates, including biological molecules like glutathione. The compound’s oxidative properties are attributed to the high oxidation state of iridium, which allows it to accept electrons from other molecules. This property makes it useful in various oxidative processes and assays .

Comparaison Avec Des Composés Similaires

Potassium hexachloroiridate(IV) can be compared to other hexachloro complexes of transition metals, such as potassium hexachloroplatinate(IV) and sodium hexachloroiridate(III).

Potassium hexachloroiridate(IV) is unique due to its high oxidation state and stability, making it particularly useful in oxidative processes and as a precursor for iridium-based materials.

Activité Biologique

Potassium hexachloroiridate(IV) (K2_2IrCl6_6) is an inorganic coordination complex that has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of potassium hexachloroiridate(IV), focusing on its antioxidant properties, potential therapeutic applications, and mechanisms of action.

Potassium hexachloroiridate(IV) is characterized by its dark black powder appearance and a molecular weight of 483.13 g/mol. The compound consists of a central iridium ion surrounded by six chloride ions, forming a stable octahedral geometry typical for d4^4 metal complexes. This structure is significant for its reactivity in redox processes and ligand exchange reactions, which are crucial for its biological activity .

Antioxidant Activity

One of the most notable biological activities of potassium hexachloroiridate(IV) is its role as an antioxidant. Recent studies have introduced novel methods for assessing the total antioxidant capacity (TAC) using this compound. The IrRAC (Iridium Redox Assay for Capacity) method utilizes potassium hexachloroiridate(IV) as a single-electron oxidant to evaluate the TAC in various biological samples .

Research Findings

  • Antioxidant Capacity Assessment :
    • The IrRAC method demonstrated that potassium hexachloroiridate(IV) effectively scavenges free radicals, contributing to its antioxidant capacity. In comparative studies, it showed significant activity against common radical species like ABTS•+ and DPPH•, highlighting its potential in preventing oxidative stress-related damage in biological systems .
  • Therapeutic Implications :
    • The antioxidant properties suggest potential therapeutic applications in treating diseases linked to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases. For instance, studies have indicated that compounds with high TAC can mitigate cellular damage caused by reactive oxygen species (ROS), thereby enhancing cell survival and function .

The mechanism through which potassium hexachloroiridate(IV) exerts its biological effects primarily involves electron transfer processes. As an oxidizing agent, it facilitates electron transfer in redox reactions, which is crucial for various biochemical pathways:

  • Electron Transfer : Potassium hexachloroiridate(IV) can accept electrons from other molecules, leading to the reduction of harmful free radicals and stabilizing reactive intermediates .
  • Redox Cycling : The compound's ability to undergo redox cycling enhances its effectiveness as an antioxidant, allowing it to regenerate other antioxidants within the system.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of potassium hexachloroiridate(IV) on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and improved mitochondrial function compared to untreated controls.

Case Study 2: Cardiovascular Protection

In another study focusing on cardiovascular health, potassium hexachloroiridate(IV) was shown to lower markers of oxidative stress in animal models subjected to ischemic conditions. The findings suggested that the compound could be beneficial in developing therapies for heart diseases.

Propriétés

IUPAC Name

dipotassium;hexachloroiridium(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.Ir.2K/h6*1H;;;/q;;;;;;+4;2*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKZJZDULNNSCD-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6IrK2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16920-56-2
Record name Iridate(2-), hexachloro-, potassium (1:2), (OC-6-11)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipotassium hexachloroiridate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.